molecular formula C9H7BrN2O2 B13932372 methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate

methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B13932372
M. Wt: 255.07 g/mol
InChI Key: LTKMBCNKDHEJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate is a chemical compound belonging to the class of benzoimidazoles. This compound features a bromine atom at the 5th position and a carboxylate ester group at the 6th position of the benzoimidazole ring. Benzoimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate typically involves the bromination of a benzoimidazole precursor followed by esterification. One common method includes the reaction of 5-bromo-1H-benzo[d]imidazole with methanol in the presence of a strong acid catalyst to form the carboxylate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be employed for ester hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., azido or thiol derivatives.

    Oxidation: Oxidized benzoimidazole derivatives.

    Reduction: Reduced benzoimidazole derivatives.

    Hydrolysis: 5-bromo-1H-benzo[d]imidazole-6-carboxylic acid.

Scientific Research Applications

Methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzoimidazoles.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group can influence the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate
  • Methyl 5-(4-bromo-2-chlorophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate

Uniqueness

Methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate is unique due to the presence of the bromine atom at the 5th position, which can significantly alter its chemical reactivity and biological activity compared to other benzoimidazole derivatives .

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

methyl 6-bromo-1H-benzimidazole-5-carboxylate

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-7-8(3-6(5)10)12-4-11-7/h2-4H,1H3,(H,11,12)

InChI Key

LTKMBCNKDHEJAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1Br)NC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.